(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid
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Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a trifluoromethyl group, which imparts significant chemical stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid typically involves the use of the Arndt-Eistert protocol. This method starts with commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. The process involves a direct homologation to produce enantiomerically pure N-Fmoc-protected β-amino acids in just two steps with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Piperidine is often used to remove the Fmoc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will result in the removal of the Fmoc group, revealing the free amine.
Scientific Research Applications
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of complex organic molecules and materials science
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid: Another Fmoc-protected amino acid derivative with a cyclopentane ring.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: A similar compound with a longer aliphatic chain.
Uniqueness
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications requiring robust and stable compounds.
Properties
Molecular Formula |
C21H20F3NO4 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid |
InChI |
InChI=1S/C21H20F3NO4/c22-21(23,24)10-9-13(11-19(26)27)25-20(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,28)(H,26,27)/t13-/m1/s1 |
InChI Key |
VUFBGDMSNLMQNO-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(F)(F)F)CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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